Methyl 5-Formyl-2-hydroxybenzoate
Description
Historical Context and Discovery in Synthetic Chemistry
While the precise date and individual credited with the first synthesis of Methyl 5-formyl-2-hydroxybenzoate are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for aromatic compounds. The formylation of salicylates, a key step in its synthesis, has been a subject of study for many years. The reactions that enable the introduction of a formyl group onto a phenolic ring, such as the Reimer-Tiemann and Vilsmeier-Haack reactions, laid the foundational groundwork for the eventual synthesis of this specific molecule.
The synthesis of related compounds, such as methyl 5-formyl-2-methoxybenzoate, provides insight into the synthetic strategies that could be adapted. prepchem.comgoogle.com These methods often involve the protection of the hydroxyl group of a salicylate (B1505791), followed by formylation and subsequent deprotection, or the direct formylation of a protected salicylic (B10762653) acid derivative followed by esterification. A Chinese patent, for instance, describes a method for preparing 5-formyl-2-methoxy methyl benzoate (B1203000) from salicylic acid, highlighting the industrial interest in related structures. google.com
Significance within the Benzoate and Salicylate Ester Families
This compound belongs to the benzoate and, more specifically, the salicylate ester families. hmdb.cafoodb.caymdb.cat3db.ca Salicylates are known for their biological activities, with the most famous example being acetylsalicylic acid (aspirin). The parent compound, methyl salicylate (also known as oil of wintergreen), is a naturally occurring compound with a characteristic scent and is used in flavorings and topical analgesics. foodb.canih.govwikipedia.org
The significance of this compound within these families stems from the presence of the additional formyl group. This aldehyde functionality provides a reactive handle for a wide array of chemical transformations, setting it apart from simpler salicylates. The formyl group can participate in reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form more complex molecular architectures. This versatility makes it a valuable intermediate in the synthesis of a diverse range of compounds.
Overview of Academic Research Trajectories and Key Milestones
Academic research involving this compound has primarily focused on its utility as a synthetic intermediate. It serves as a building block for the creation of more elaborate molecules with potential applications in medicinal chemistry and materials science.
A key area of research has been its use in the synthesis of heterocyclic compounds. The aldehyde and hydroxyl groups can react with various reagents to form fused ring systems. For instance, it can be a precursor in the synthesis of coumarin (B35378) derivatives or other oxygen-containing heterocycles.
While specific high-impact publications solely dedicated to this compound are not abundant, its importance is evident from its inclusion in the catalogs of numerous chemical suppliers and its citation as a reactant in synthetic studies. chemicalbook.comchemicalbook.comscbt.com The development of efficient and high-yield synthetic routes to this compound and its analogs remains an area of interest, as highlighted by patent literature for related structures. google.com The ongoing exploration of its reactivity and its incorporation into novel molecular frameworks will continue to define its role in the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-formyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKWVPNWHOCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559395 | |
| Record name | Methyl 5-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41489-76-3 | |
| Record name | Benzoic acid, 5-formyl-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41489-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Formylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Methyl 5 Formyl 2 Hydroxybenzoate
Established Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2-hydroxybenzoate is well-documented, with two principal routes being the esterification of 5-formylsalicylic acid and the formylation of substituted phenols.
Esterification of 5-Formylsalicylic Acid with Methanol (B129727)
One of the most direct methods for preparing this compound is through the esterification of 5-formylsalicylic acid with methanol. This reaction specifically targets the carboxylic acid group, converting it to a methyl ester while leaving the formyl and hydroxyl groups intact.
To facilitate the esterification, a coupling reagent system involving triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can be employed. nih.gov This method represents a mild and efficient way to activate the carboxylic acid for subsequent reaction with the alcohol. The reaction proceeds under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. nih.gov
The process begins with the slow addition of oxalyl chloride to a cooled solution of TPPO in a suitable solvent like acetonitrile (B52724). After a short period, the carboxylic acid (5-formylsalicylic acid) is introduced, followed by the sequential addition of the alcohol (methanol) and a base such as triethylamine. nih.gov
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key variables include the choice of solvent, reaction temperature, and reaction time. For the TPPO/oxalyl chloride system, acetonitrile is a commonly used solvent. nih.gov The reaction is typically carried out at room temperature for a duration of about one hour. nih.gov
Interactive Data Table: Esterification Reaction Parameters
| Parameter | Condition | Rationale |
| Reagents | 5-Formylsalicylic Acid, Methanol, Triphenylphosphine Oxide, Oxalyl Chloride, Triethylamine | TPPO and oxalyl chloride form a reactive intermediate that facilitates the esterification under mild conditions. nih.gov |
| Solvent | Acetonitrile | Provides a suitable medium for the reaction to proceed efficiently. nih.gov |
| Temperature | Room Temperature | Mild conditions help to prevent side reactions and decomposition of sensitive functional groups. nih.gov |
| Time | 1 hour | A relatively short reaction time is sufficient for completion. nih.gov |
Formylation Reactions on Substituted Phenols
An alternative synthetic strategy involves the introduction of a formyl group onto a pre-existing substituted phenol (B47542) ring. This approach often utilizes formylation reactions that are regioselective, targeting the position ortho to the hydroxyl group.
The Duff reaction is a classic method for the formylation of aromatic compounds, particularly phenols. wikipedia.orgecu.edu It employs hexamethylenetetramine (HMTA) as the source of the formyl group. wikipedia.orgwikipedia.org The reaction requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl group, and the formylation typically occurs at the position ortho to this substituent. wikipedia.org
The mechanism of the Duff reaction is complex and involves the initial aminomethylation of the phenol with HMTA, which acts as both an amino component and a latent source of the formyl group. semanticscholar.org This is followed by a series of steps including oxidation and hydrolysis to yield the final aldehyde product. wikipedia.orgsemanticscholar.org While the traditional Duff reaction is known for its simplicity and use of inexpensive reagents, it often suffers from low yields. ecu.eduyoutube.com
To improve the efficiency and scope of the Duff reaction, various modifications have been developed, often involving the use of strong acids as solvents or catalysts. Acids like polyphosphoric acid, methanesulfonic acid, and trifluoroacetic acid (TFA) have been shown to be effective. semanticscholar.orgthieme-connect.comgoogle.com
For instance, using neat trifluoroacetic acid as the solvent in a modified Duff reaction can lead to the selective synthesis of 4-substituted 2-formylphenols. thieme-connect.com In one documented procedure for a related compound, methyl o-anisate was dissolved in trifluoroacetic acid, and hexamethylenetetramine was added. The mixture was then refluxed, and after workup, the desired formylated product was obtained. prepchem.com Similarly, methanesulfonic acid has been used as a solvent in the formylation of methyl 2-methoxybenzoate (B1232891) with urotropine, leading to high yields of the corresponding 5-formyl derivative. google.com The use of these strong acids can facilitate the reaction and, in some cases, allow for controlled mono- or diformylation of the phenolic substrate. thieme-connect.com
Interactive Data Table: Modified Duff Reaction Conditions
| Parameter | Reagents/Conditions | Yield | Reference |
| Substrate | Methyl o-anisate, Hexamethylenetetramine | Not specified | prepchem.com |
| Solvent/Acid | Trifluoroacetic Acid | Not specified | prepchem.com |
| Temperature | Reflux | Not specified | prepchem.com |
| Substrate | Methyl 2-methoxybenzoate, Urotropine | 94% | google.com |
| Solvent/Acid | Methanesulfonic Acid | 94% | google.com |
| Temperature | 90 °C | 94% | google.com |
Regioselectivity and Control of Formylation
The formylation of aromatic compounds, a key process in the synthesis of aryl aldehydes, is often challenged by a lack of regioselectivity. uniroma1.it In the context of synthesizing this compound, the starting material is typically Methyl Salicylate (B1505791). The directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the aromatic ring are crucial in determining the position of the incoming formyl group (-CHO).
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. This interplay of electronic effects governs the regiochemical outcome of the formylation reaction. Ionic interactions have been proposed to favor the formation of the ortho product, salicylaldehyde (B1680747), due to attraction between the phenoxide and the formylating reagent. wikipedia.org
Classical formylation methods such as the Reimer-Tiemann, Vilsmeier-Haack, Gattermann-Koch, and Duff reactions often employ harsh conditions and can lead to a mixture of isomers, necessitating complex purification steps. uniroma1.it Recent advancements have focused on achieving milder and more selective formylation reactions. uniroma1.it For instance, the Rieche formylation, which utilizes a Lewis acid and a formylating agent like dichloromethyl methyl ether, has shown promise in controlling regioselectivity depending on the substituents present on the aromatic ring and the choice of Lewis acid. uniroma1.it
Alternative Synthetic Strategies
Beyond direct formylation, alternative routes to this compound have been explored, offering flexibility in starting materials and reaction conditions.
Conversion from Related Aromatic Aldehydes or Carboxylic Acids
One viable strategy involves the modification of closely related aromatic aldehydes or carboxylic acids. For example, a precursor such as 5-formylsalicylic acid can be esterified to yield the desired product. chemicalbook.com Conversely, a compound like Methyl 2-hydroxybenzoate (Methyl Salicylate) can be formylated. rsc.org The hydrolysis of Methyl Salicylate can also produce salicylic (B10762653) acid, which can then be functionalized. iosrjournals.orgresearchgate.net
Furthermore, methods for the synthesis of benzaldehyde (B42025) derivatives from aryl halides through palladium-catalyzed reductive carbonylation have been developed. organic-chemistry.org These reactions can tolerate a wide range of functional groups and offer a pathway to aromatic aldehydes from readily available precursors. organic-chemistry.org
Advanced Synthetic Approaches and Innovations
The field of organic synthesis is continually evolving, with a growing emphasis on sustainable and efficient methodologies.
Green Chemistry Principles in Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be approached through a green chemistry lens, focusing on principles like atom economy and waste minimization.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Addition reactions, for example, are considered highly atom-economical as all reactant atoms are utilized in the final product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.
In the context of synthesizing this compound, strategies to improve atom economy include the use of catalytic reagents over stoichiometric ones and designing reaction pathways that minimize the formation of byproducts. For instance, the use of methyl salicylate as a selective and less toxic methylating agent for the esterification of carboxylic acids presents a greener alternative to hazardous reagents like methyl iodide. organic-chemistry.org This method allows for the easy recovery of salicylic acid as a byproduct. organic-chemistry.org
Development of Safer Solvents and Reagents
The principles of green chemistry advocate for the use of auxiliary substances, such as solvents, to be made unnecessary or innocuous whenever used. skpharmteco.comwordpress.com Solvents can constitute 50-80% of the mass in a standard batch chemical operation and account for a significant portion of the life cycle environmental impacts. skpharmteco.com Consequently, a primary goal in modern chemical synthesis is the reduction and replacement of hazardous solvents. wordpress.com
In many syntheses, chlorinated solvents like dichloromethane (B109758) (DCM) are common. skpharmteco.com Green chemistry guidelines encourage their replacement with safer alternatives. For instance, in purification processes like column chromatography, a mixture of heptane (B126788) and isopropanol (B130326) can often replace dichloromethane/ethyl acetate (B1210297) mixtures. wordpress.com While specific literature detailing the use of green solvents for the synthesis of this compound is not abundant, the general principles of solvent substitution are widely applicable. skpharmteco.com Traditional syntheses of related compounds have employed reagents like trifluoroacetic acid and methanesulfonic acid, along with solvents such as ethyl acetate and DCM for extraction and purification. prepchem.comgoogle.com The move towards greener synthesis would involve exploring alternatives to these substances to minimize environmental impact and enhance safety. skpharmteco.com
Biocatalytic Approaches and Enzymatic Reactions
Biocatalysis has emerged as a sustainable and powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. mdpi.com While direct biocatalytic routes to this compound are not extensively documented, the enzymatic transformation of structurally related molecules demonstrates significant potential. For example, the concurrent oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) has been successfully achieved using a combination of a galactose oxidase variant and whole-cell biocatalysts. mdpi.com This process efficiently converts an aldehyde to a carboxylic acid under mild conditions, a transformation relevant to the formyl group in the target molecule. mdpi.com
Enzymes, particularly lipases, have proven effective in transesterification reactions, achieving yields of 80-95% in biodiesel synthesis. nih.gov This suggests that the esterification of 5-formylsalicylic acid could potentially be achieved enzymatically as a greener alternative to chemical methods. The use of enzymes like oxidoreductases could also be explored for the selective introduction of the formyl group onto the salicylic acid backbone. Such biocatalytic methods, which can be performed in aqueous media, align with the goals of green chemistry by reducing the reliance on harsh reagents and organic solvents. skpharmteco.commdpi.com
Catalytic Synthesis and Reaction Mechanisms
Metal-Catalyzed Transformations and Their Selectivity
Metal catalysts are pivotal in achieving high selectivity and efficiency in organic synthesis. A notable application is in hydrogenation reactions. In a large-scale synthesis of a derivative of this compound, a palladium on carbon (10% Pd/C) catalyst was used for the hydrogenation of a carbon-carbon double bond. acs.org This step proceeded smoothly at 40 °C and was crucial for obtaining the final product in high purity (>99.5%) after recrystallization, demonstrating the catalyst's effectiveness and selectivity in complex molecular frameworks. acs.org Such catalytic reductions are fundamental transformations, and the choice of catalyst is key to avoiding unwanted side reactions and ensuring high yields in industrial processes. acs.org
Organocatalysis in Aldehyde and Ester Formation
The formation of the aldehyde and ester groups in this compound and its precursors often relies on classical organic reactions. A common method for introducing a formyl group onto a phenol ring is the Duff reaction or a related formylation, which uses hexamethylenetetramine (urotropine) as the formylating agent in the presence of a strong acid like trifluoroacetic acid or methanesulfonic acid. prepchem.comgoogle.com In this reaction, hexamethylenetetramine acts as the organic source for the aldehyde carbon.
Ester formation is typically achieved through standard esterification protocols. One patented method involves the methylation of salicylic acid using dimethyl sulfate (B86663) with potassium carbonate as a base in a solvent like acetone. google.com This is followed by the formylation of the resulting methyl 2-methoxybenzoate. google.com While these methods are effective, they represent classical approaches. The field of organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers potential for developing newer, potentially milder, and more selective pathways for both aldehyde and ester formation.
High-Yield and Large-Scale Synthesis Protocols
The development of efficient and scalable synthesis protocols is crucial for the practical application of chemical compounds. A patented method for the preparation of the related Methyl 5-formyl-2-methoxybenzoate details a process designed for industrial production. google.com This protocol improves upon previous methods by first forming the ester and then introducing the aldehyde group, which significantly increases the total yield to approximately 90%. google.com The process involves reacting methyl 2-methoxybenzoate with hexamethylenetetramine in methanesulfonic acid on a 100 kg scale, achieving a yield of 94% for the formylation step. google.com
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
|---|---|---|---|---|
| 1. Esterification | Salicylic acid, Dimethyl sulfate | Potassium carbonate, Acetone | 50-60 °C, 12-48 hours | High (not specified) |
| 2. Formylation | Methyl 2-methoxybenzoate (100 kg) | Hexamethylenetetramine (252 kg), Methanesulfonic acid (300 L) | Heat to 90 °C, 16 hours | 94% |
Furthermore, an efficient large-scale synthesis has been developed for a derivative, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which starts from 5-formylsalicylic acid. acs.org The process was optimized to eliminate the need for column chromatography, a significant improvement for large-scale operations. acs.org
Derivatization and Functional Group Transformations
The functional groups of this compound—the aldehyde, hydroxyl, and methyl ester—provide multiple handles for derivatization and further chemical transformations.
The aldehyde group is particularly reactive. It can undergo condensation reactions, such as the Horner-Wadsworth-Emmons olefination. In one study, the methyl ester of 5-formylsalicylic acid was condensed with dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate to create a carbon-carbon double bond, forming an ethenyl-linked derivative. acs.org The formyl group can also be oxidized to a carboxylic acid group under suitable conditions, which would yield 2-hydroxy-5-methoxycarbonyl-benzoic acid.
| Functional Group | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde (-CHO) | Horner-Wadsworth-Emmons | Dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate | Ethenyl-substituted benzoate (B1203000) | acs.org |
| Aldehyde (-CHO) | Oxidation | (Not specified) | Carboxylic acid | |
| Ethenyl (-C=C-) | Hydrogenation | H₂, 10% Pd/C | Ethyl-substituted benzoate | acs.org |
Reactions at the Formyl Group
The aldehyde functionality in this compound is a primary site for a variety of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation to Carboxylic Acid Derivatives
The formyl group can be readily oxidized to a carboxylic acid group. A study on the kinetics of the oxidation of the closely related 5-formylsalicylic acid using potassium permanganate (B83412) in an alkaline medium demonstrated that the reaction proceeds to yield the corresponding dicarboxylic acid derivative. nih.gov This transformation involves the conversion of the aldehyde to a carboxylate, which upon acidification, would yield 2-hydroxy-5-carboxybenzoic acid. Common oxidizing agents such as potassium permanganate (KMnO₄) are effective for this type of transformation. masterorganicchemistry.commdpi.com
Table 1: Oxidation of Formyl Group
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO₄) | Methyl 2-hydroxy-5-carboxybenzoate |
Reduction to Hydroxymethyl or Methyl Groups
The formyl group is susceptible to reduction to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reducing agent and reaction conditions.
For the reduction to a hydroxymethyl group, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed. This reaction selectively reduces the aldehyde without affecting the methyl ester or the aromatic ring. A study on the reduction of various salicylic acids demonstrated the conversion of a carbonyl group to a methyl group in a two-step process, highlighting the feasibility of such reductions in related systems. researchgate.net
For the complete reduction of the formyl group to a methyl group, more robust methods like the Wolff-Kishner reduction are necessary. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comyoutube.com This reaction is conducted under strongly basic conditions using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at elevated temperatures. byjus.commasterorganicchemistry.com This method is particularly useful when the other functional groups in the molecule are stable under basic conditions.
Table 2: Reduction of Formyl Group
| Reaction | Reagents | Product |
| Reduction to Hydroxymethyl | Sodium Borohydride (NaBH₄) | Methyl 2-hydroxy-5-(hydroxymethyl)benzoate |
| Reduction to Methyl | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | Methyl 2-hydroxy-5-methylbenzoate |
Condensation Reactions (e.g., Pictet–Spengler Condensation with Tryptophol)
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. nih.govwikipedia.orgchemeurope.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govwikipedia.org In the context of this compound, the formyl group can react with a β-arylethylamine like tryptamine (B22526). While specific literature on the reaction with tryptophol (B1683683) is limited, the general mechanism with tryptamine involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution on the indole (B1671886) ring to form the cyclic product. clockss.orgnih.gov The reaction conditions, such as the choice of solvent and acid catalyst, can significantly influence the outcome and stereoselectivity of the reaction. berkeley.edu
Nucleophilic Additions and Wittig-Type Olefination Reactions
The formyl group readily undergoes nucleophilic addition reactions. A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orglumenlearning.com This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the carbonyl carbon of the aldehyde. wikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine oxide. masterorganicchemistry.comberkeley.edu The stability of the ylide influences the stereochemistry of the resulting alkene. berkeley.edu Stabilized ylides tend to produce (E)-alkenes, while unstabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Table 3: Wittig-Type Olefination
| Wittig Reagent | Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 2-hydroxy-5-vinylbenzoate |
| Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(3-hydroxy-4-(methoxycarbonyl)phenyl)acrylate |
Knoevenagel Condensations and Related Carbon-Carbon Bond Formations
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. thermofisher.combhu.ac.inresearchgate.net Active methylene compounds, such as malononitrile (B47326) or ethyl acetoacetate (B1235776), possess two electron-withdrawing groups that make the methylene protons acidic. thermofisher.comwordpress.com
The reaction of this compound with an active methylene compound like malononitrile, typically catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate, would proceed through a nucleophilic addition followed by dehydration to yield a substituted alkene. nih.govbhu.ac.inresearchgate.net Similarly, reaction with ethyl acetoacetate under Knoevenagel conditions can lead to the formation of coumarin (B35378) derivatives through a subsequent intramolecular cyclization. youtube.com
Table 4: Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Product Type |
| Malononitrile | Ammonium Acetate | Benzylidenemalononitrile derivative |
| Ethyl Acetoacetate | Piperidine/Morpholine | 3-Acetylcoumarin derivative |
Reactions at the Hydroxyl Group
The phenolic hydroxyl group in this compound is another key site for chemical modification, primarily through reactions like alkylation and acylation.
Alkylation of the hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the phenol. This results in the formation of an ether linkage. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate would yield the corresponding alkoxy derivative.
Acylation of the hydroxyl group introduces an acyl group, forming an ester. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base or a Lewis acid catalyst. sigmaaldrich.comlibretexts.org For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acyloxy derivative. The Friedel-Crafts acylation is a well-known method for introducing acyl groups onto aromatic rings, though in this case, it would be a direct acylation of the hydroxyl group. sigmaaldrich.com
Reactions at the Methyl Ester Group
The methyl ester functionality is another reactive site, primarily susceptible to nucleophilic acyl substitution.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is more common. This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (sodium 5-formyl-2-hydroxybenzoate). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, 5-Formyl-2-hydroxybenzoic acid. google.com This transformation is often a high-yield reaction.
| Step | Reagents | Intermediate/Product |
| 1. Saponification | NaOH (aq), Heat | Sodium 5-formyl-2-hydroxybenzoate |
| 2. Acidification | HCl (aq) | 5-Formyl-2-hydroxybenzoic acid |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, the methyl ester can be converted to an ethyl ester, for example, by heating it in a large excess of ethanol (B145695) with a catalytic amount of acid (like H₂SO₄) or a base (like sodium ethoxide). The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. This reaction is reversible, and the direction is controlled by the concentration of the alcohol used.
| Catalysis | Reagents | Product Example |
| Acid-Catalyzed | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 5-formyl-2-hydroxybenzoate |
| Base-Catalyzed | Ethanol (excess), NaOEt (cat.) | Ethyl 5-formyl-2-hydroxybenzoate |
Electrophilic Aromatic Substitution Reactions
As a substituted benzene (B151609) derivative, the aromatic ring of this compound can undergo various electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Bromination is typically carried out using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).
The directing effects of the substituents on the this compound ring play a critical role in determining the position of substitution. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the formyl (-CHO) and methyl ester (-COOCH₃) are deactivating meta-directors. rsc.orgnih.gov The powerful activating nature of the -OH group typically controls the position of electrophilic attack. Based on these principles, bromination would be expected to occur at the C3 position, which is ortho to the hydroxyl group and meta to the formyl group. Indeed, the compound Methyl 3-bromo-5-formyl-2-hydroxybenzoate is a known substance.
The formation of Methyl 4-bromo-5-formyl-2-hydroxybenzoate , as specified, represents a different regiochemical outcome. This product has the bromine atom positioned meta to the strongly activating hydroxyl group and ortho to the deactivating formyl group. Achieving this substitution pattern typically requires specific reaction conditions that can override the standard directing effects, for example, through the use of specialized catalysts or multi-step synthetic pathways. libretexts.org Certain methodologies, such as using titanium(IV) chloride as a catalyst, have been shown to direct bromination ortho to a hydroxyl group by forming a chelation complex, which could potentially alter the expected regioselectivity. libretexts.org
| Compound | Position of Bromine | Notes on Formation |
| Methyl 3-bromo-5-formyl-2-hydroxybenzoate | C3 | Expected major product based on standard EAS directing rules. nih.gov |
| Methyl 4-bromo-5-formyl-2-hydroxybenzoate | C4 | Formation requires specific conditions to override standard directing effects. libretexts.org |
Nitration and Sulfonation
The introduction of nitro (NO₂) and sulfonic acid (SO₃H) groups onto the aromatic ring of this compound represents key electrophilic aromatic substitution reactions. These functionalization strategies are pivotal in modulating the electronic properties and reactivity of the parent molecule, thereby opening avenues for the synthesis of a diverse array of derivatives. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the benzene ring: the electron-donating hydroxyl group (-OH) and the electron-withdrawing formyl (-CHO) and methyl ester (-COOCH₃) groups.
Nitration
The nitration of this compound is typically achieved by employing a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. The hydroxyl group at C-2 is a strongly activating, ortho-, para-director. Conversely, the formyl group at C-5 and the methyl ester group at C-1 are deactivating, meta-directors. In this scenario, the powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring substitution at the positions ortho and para to it. Given that the para position is occupied by the formyl group, nitration is anticipated to occur at the position ortho to the hydroxyl group, which is C-3.
A plausible reaction scheme for the nitration of this compound is as follows:
Reaction Scheme: Nitration of this compound
While specific experimental data on the nitration of this compound is not extensively reported in publicly available literature, the principles of electrophilic aromatic substitution on similarly substituted benzene rings provide a strong predictive framework for the reaction outcome. The reaction conditions would likely involve careful temperature control to prevent over-nitration and side reactions.
Illustrative Nitration Reaction Parameters
| Parameter | Value/Condition |
| Reactant | This compound |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 0-10 °C (typical for activated rings) |
| Expected Major Product | Methyl 3-Nitro-5-formyl-2-hydroxybenzoate |
Sulfonation
The sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is generally accomplished by treatment with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, or with concentrated sulfuric acid alone, often at elevated temperatures. The electrophile in this reaction is SO₃.
Similar to nitration, the regioselectivity of sulfonation is governed by the electronic effects of the substituents on the ring. The directing influences of the hydroxyl, formyl, and methyl ester groups will again be the determining factor. The strongly activating hydroxyl group directs the incoming electrophile to the ortho and para positions. As the para position (C-5) is occupied by the formyl group, the sulfonic acid group is expected to add to the C-3 position, which is ortho to the hydroxyl group.
It is noteworthy that the sulfonation of salicylic acid, a closely related compound, is a well-established reaction that readily proceeds. researchgate.net This provides a strong precedent for the successful sulfonation of its formylated methyl ester derivative. The reaction with oleum (B3057394) is generally more rapid and can often be carried out at lower temperatures than with concentrated sulfuric acid alone.
Illustrative Sulfonation Reaction Parameters
| Parameter | Value/Condition |
| Reactant | This compound |
| Reagent | Fuming Sulfuric Acid (Oleum) or Concentrated H₂SO₄ |
| Temperature | Room temperature to moderate heating |
| Expected Major Product | Methyl 3-Sulfo-5-formyl-2-hydroxybenzoate |
The resulting sulfonic acid derivative is a highly polar molecule with increased water solubility, a property that can be advantageous in certain applications. The introduction of the sulfonic acid group also provides a handle for further chemical modifications.
Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Formyl 2 Hydroxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy of Methyl 5-Formyl-2-hydroxybenzoate reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.
The ¹H NMR spectrum typically displays signals for the aromatic protons, the aldehyde proton, the methyl protons of the ester group, and the hydroxyl proton. The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. For instance, the proton at position 6 would likely appear as a doublet, coupled to the proton at position 4. Similarly, the proton at position 3 would also be a doublet, coupled to the proton at position 4. The proton at position 4 would then appear as a doublet of doublets, being coupled to both the protons at positions 3 and 6.
The aldehyde proton is highly deshielded and appears as a singlet at a downfield chemical shift. The methyl protons of the ester group also give a characteristic singlet, while the phenolic hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Chemical Shift and Coupling Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | Variable | Singlet (broad) | - |
| CHO | ~9.8 | Singlet | - |
| Ar-H6 | ~8.2 | Doublet | ~2.5 |
| Ar-H4 | ~8.0 | Doublet of Doublets | ~8.5, 2.5 |
| Ar-H3 | ~7.0 | Doublet | ~8.5 |
| OCH₃ | ~3.9 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent used and the specific instrumentation.
Carbon-13 NMR (¹³C NMR) Chemical Shifts
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. docbrown.info For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. docbrown.info
The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing at the downfield end of the spectrum. The carbon attached to the hydroxyl group is also significantly deshielded. The remaining aromatic carbons have chemical shifts in the typical aromatic region, and the methyl carbon of the ester group appears at the most upfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~191 |
| C=O (Ester) | ~170 |
| C2 (C-OH) | ~162 |
| C5 (C-CHO) | ~138 |
| C4 | ~135 |
| C6 | ~125 |
| C3 | ~119 |
| C1 | ~118 |
| OCH₃ | ~52 |
Note: These are predicted values and can differ from experimental data.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.comepfl.ch For example, the HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as correlations between each aromatic proton and its directly attached carbon atom. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch For instance, the aldehyde proton would show a correlation to the C-5 carbon, and the methyl protons would show a correlation to the ester carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy, typically to several decimal places. bioanalysis-zone.comresearchgate.net This allows for the determination of the elemental formula of the compound. For this compound (C₉H₈O₄), the calculated exact mass is 180.0423 u. HRMS analysis would confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.commeasurlabs.com
Fragmentation Patterns and Structural Information
In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides valuable structural information. libretexts.orglibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at m/z 180.
Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. Therefore, significant fragment ions might be observed at:
m/z 149 : Resulting from the loss of the methoxy (B1213986) radical (•OCH₃).
m/z 121 : Corresponding to the loss of the entire methoxycarbonyl group (•COOCH₃).
The presence of the aromatic ring leads to a stable molecular ion. libretexts.org Other fragment ions could arise from the cleavage of the formyl group. The analysis of these fragmentation patterns helps to confirm the presence of the different functional groups and their arrangement within the molecule.
LC-MS and GC-MS Applications in Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for assessing the purity of this compound. They are instrumental in separating the target compound from starting materials, by-products, or degradation products, and subsequently identifying these components based on their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly well-suited for analyzing this compound due to the compound's polarity and thermal sensitivity. The process involves injecting a solution of the compound into a high-performance liquid chromatography (HPLC) system. The stationary phase and mobile phase are chosen to effectively separate the analyte from any impurities. For aromatic compounds like this compound, reversed-phase chromatography is commonly utilized.
Following separation in the chromatography column, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is typically used, as it is a soft ionization technique that minimizes fragmentation of the parent molecule. This allows for the clear determination of the molecular weight of the compound and any impurities present. chromatographyonline.comrsc.org The high sensitivity and selectivity of LC-MS enable the detection and quantification of trace-level impurities that might interfere with subsequent reactions or applications. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS serves as a complementary technique for purity analysis, especially for volatile impurities. rjstonline.com While this compound itself may have limited volatility, GC-MS can be used to detect more volatile starting materials or by-products. For less volatile compounds, derivatization may be employed to increase their volatility and thermal stability, making them amenable to GC analysis. chromatographyonline.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. chromatographyonline.com Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). EI is a higher-energy ionization method that causes fragmentation of the molecules. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared against spectral libraries for positive identification of impurities. rjstonline.com
The combination of retention time data from the chromatograph and mass spectra from the spectrometer provides a high degree of confidence in the identification and quantification of substances, ensuring the purity of the this compound sample. rjstonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. For this compound, IR spectroscopy provides direct evidence for its key structural features. openstax.org
The main functional groups in this compound are the hydroxyl (-OH), the formyl (-CHO), the ester (-COOCH₃), and the substituted benzene (B151609) ring. Each of these groups has characteristic absorption bands in the IR spectrum. pressbooks.publibretexts.org
Hydroxyl (-OH) group: This group exhibits a broad and intense absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular and intramolecular hydrogen bonding. docbrown.info
Formyl (Aldehyde) C-H group: The C-H bond of the aldehyde group shows characteristic stretching vibrations at approximately 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.pub
Carbonyl (C=O) groups: The molecule contains two carbonyl groups: one from the ester and one from the aldehyde. The ester carbonyl typically absorbs in the range of 1735-1750 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, absorbs at a slightly lower frequency, around 1680-1705 cm⁻¹. openstax.orgpressbooks.pub These two distinct peaks are a key feature in the spectrum.
Aromatic C=C and C-H groups: The benzene ring shows several sharp absorption bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching. The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. openstax.org
C-O stretching: The C-O bonds of the ester group and the phenolic hydroxyl group result in strong absorptions in the 1000-1300 cm⁻¹ region. docbrown.infolibretexts.org
The following table summarizes the expected IR absorption bands for this compound:
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic | C-H stretch | 3000 - 3100 (weak to medium) |
| Methyl | C-H stretch | 2850 - 2960 |
| Formyl (Aldehyde) | C-H stretch | 2850 and 2750 (two bands) |
| Carbonyl (Ester) | C=O stretch | ~1735 |
| Carbonyl (Aldehyde) | C=O stretch | ~1705 |
| Aromatic | C=C stretch | 1450 - 1600 (multiple bands) |
| Ester | C-O stretch | 1100 - 1300 |
| Phenolic | C-O stretch | 1200 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its conjugated systems and non-bonding electrons.
The structure of this compound contains several chromophores—parts of the molecule that absorb light—including the benzene ring, the carbonyl groups of the ester and aldehyde, and the hydroxyl group. The conjugation of the benzene ring with both the formyl group and the ester group significantly influences its UV-Vis spectrum.
The primary electronic transitions observed in this molecule are:
π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring and the C=O double bonds. The extensive conjugation in this compound delocalizes the π-electrons, which lowers the energy gap between the π and π* orbitals. This results in absorption at longer wavelengths (a bathochromic or red shift) compared to a non-conjugated system.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital. These absorptions typically occur at longer wavelengths and have a lower intensity than π → π* transitions.
The UV-Vis spectrum of this compound would be expected to show strong absorption bands characteristic of a substituted benzene ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing formyl and ester groups further influences the position and intensity of the absorption maxima (λmax). The exact λmax values are dependent on the solvent used for the analysis due to solvent-solute interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.
For a successful analysis, a single, high-quality crystal of the compound is required. This crystal is mounted and rotated in a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined.
Key structural insights that would be gained from the X-ray crystal structure of this compound include:
Planarity: Confirmation of the planarity of the benzene ring.
Conformation: The relative orientation of the formyl and methyl ester substituents with respect to the benzene ring.
Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular forces such as hydrogen bonds or π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net
The following table outlines the type of data obtained from an X-ray crystallography experiment:
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=O, C-O, O-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., O-C-C, C-C-C). |
| Torsional Angles | The dihedral angles that describe the conformation around rotatable bonds. |
Computational Chemistry and Theoretical Studies of Methyl 5 Formyl 2 Hydroxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules like Methyl 5-Formyl-2-hydroxybenzoate. By approximating the electron density, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately model the molecule's electronic structure and predict its reactivity. ijcce.ac.ir
Key aspects analyzed using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.ir For aromatic carbonyl compounds, the HOMO is typically distributed over the benzene (B151609) ring and the hydroxyl group, while the LUMO is often localized on the carbonyl groups (formyl and ester) and the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic and nucleophilic sites, which are essential for predicting how the molecule will interact with other chemical species. nih.gov In this compound, the negative potential (red regions) is concentrated around the oxygen atoms of the hydroxyl, formyl, and carbonyl ester groups, indicating these are sites for electrophilic attack. The positive potential (blue regions) is typically found around the hydrogen atoms, particularly the hydroxyl proton. nih.gov
Global Reactivity Descriptors: DFT calculations allow for the determination of various chemical descriptors that quantify reactivity. These parameters, derived from the HOMO and LUMO energies, help in understanding the molecule's behavior in chemical reactions. researchgate.net
Table 1: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are representative for a molecule of this class and would be determined from specific DFT calculations.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. chalcogen.ro While often more computationally intensive than DFT, they provide a fundamental approach to calculating molecular properties. These methods are used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles. chalcogen.ro
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of C=O, O-H, C-H, and C-O bonds. Comparing theoretical spectra with experimental data helps in the structural confirmation of the compound. researchgate.netchalcogen.ro
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's movement and interactions over time.
This compound possesses several rotatable bonds, leading to different spatial arrangements or conformers. Conformational analysis aims to identify these stable conformers and determine their relative energies. nih.gov The key rotational degrees of freedom are around the C-C bond connecting the formyl group, the C-O bond of the methyl ester group, and the C-O bond of the hydroxyl group.
An energy landscape is a surface that maps the potential energy of the molecule as a function of its conformational coordinates. nih.gov By calculating the energy for each conformation, a landscape can be constructed, revealing the lowest energy states (global and local minima) and the energy barriers for converting between them. rsc.org The most stable conformer is typically stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the methyl ester carbonyl.
Table 2: Relative Energies of Potential Conformers (Illustrative) Note: Energies are relative to the most stable conformer. The stability is dominated by the orientation of the hydroxyl and ester groups, which allows for intramolecular hydrogen bonding.
| Conformer | Orientation of -OH | Orientation of -CHO | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | Towards C=O of ester | Planar with ring | 0.0 |
| B | Away from C=O of ester | Planar with ring | ~5-10 |
| C | Towards C=O of ester | Perpendicular to ring | ~2-4 |
The functional groups on this compound—hydroxyl, formyl, and methyl ester—are all capable of forming hydrogen bonds.
Intramolecular Hydrogen Bonding: The most significant hydrogen bond is the intramolecular interaction between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the methyl ester group. osti.gov This interaction forms a stable six-membered ring, which significantly influences the molecule's planarity, chemical properties, and preferred conformation. nih.gov Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of this bond. osti.gov
Intermolecular Hydrogen Bonding: The molecule can also participate in intermolecular hydrogen bonds. For example, the formyl group's carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, allowing for the formation of dimers or larger aggregates in the solid state or in solution. nih.gov These interactions are crucial for understanding the compound's physical properties, such as melting point and solubility.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein's active site. This method is instrumental in drug discovery for evaluating the potential of a compound to act as an inhibitor.
In a hypothetical docking study of this compound as an inhibitor of Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS), the molecule would be computationally placed into the enzyme's binding pocket. The simulation would then calculate the binding affinity based on the interactions formed.
Key interactions that would be assessed include:
Hydrogen Bonds: The hydroxyl and carbonyl oxygen atoms of the ligand could form hydrogen bonds with amino acid residues in the active site, such as aspartic acid, arginine, or serine.
Hydrophobic Interactions: The benzene ring of the ligand would likely engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.
The results of such a study would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, which can guide the design of more potent inhibitors.
Table 3: Potential Interactions in a Docking Simulation with PfThrRS (Illustrative)
| Ligand Functional Group | Potential Interacting Residue Type | Type of Interaction |
|---|---|---|
| Hydroxyl (-OH) | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bond (Donor/Acceptor) |
| Formyl (-CHO) | Arginine, Lysine, Histidine | Hydrogen Bond (Acceptor) |
| Methyl Ester (-COOCH₃) | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) |
| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Hydrophobic |
Advanced Applications and Research Frontiers of Methyl 5 Formyl 2 Hydroxybenzoate
Medicinal Chemistry and Pharmaceutical Research
The utility of methyl 5-formyl-2-hydroxybenzoate in the pharmaceutical industry is extensive, primarily as a precursor for the synthesis of various drugs and biologically active derivatives.
Precursor in Drug Synthesis
This compound is a key starting material or intermediate in the synthesis of several important pharmaceutical compounds and their related substances.
Labetalol Impurity: This compound is used in the synthesis of Labetalol EP Impurity B, also known as Labetalol 1-Carboxylic Acid Methyl Ester. synzeal.com This impurity is a critical reference standard for the analytical method development and quality control of Labetalol, a drug used to treat high blood pressure. synzeal.comdaicelpharmastandards.com The chemical name for this impurity is Methyl 2-hydroxy-5-[(1Ξ)-1-hydroxy-2-[[(2Ξ)-4-phenylbutan-2-yl]amino]ethyl]benzoate. synzeal.com
PPAR Activators: While direct synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) activators from this compound is not explicitly detailed in the provided results, the broader class of salicylates and related aromatic compounds are fundamental to the development of these agents. For instance, the synthesis of selective PPARδ agonists like GW501516 and GW0742 involved the optimization of lipophilic carboxylic acids, a class to which derivatives of this compound belong. nih.gov
PTP1B Inhibitors: Methyl 5-acetyl-2-hydroxybenzoate, a closely related compound, is a precursor in the synthesis of methyl salicylate-based thiazoles that act as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. nih.gov These inhibitors are being investigated for their potential as anticancer and antidiabetic drugs. nih.govnih.gov The synthesis involves reacting the methyl 5-acetyl-2-hydroxybenzoate with thiosemicarbazide (B42300) to form an intermediate, which is then coupled with bromoacetophenones to yield the final thiazole (B1198619) derivatives. nih.gov
Synthesis of Biologically Active Derivatives
The chemical reactivity of this compound allows for its modification into a variety of derivatives with potential therapeutic applications.
Derivatives of salicylates, the parent class of this compound, are well-known for their anti-inflammatory properties. Research has explored the synthesis of novel compounds for inflammatory conditions. For example, the development of nih.govnih.govnih.govtriazino[2,3-c]quinazolines as anti-inflammatory agents involves bioisosteric replacement strategies on related structures, highlighting the ongoing effort to create new anti-inflammatory drugs from such scaffolds. mdpi.com
The benzofuran (B130515) skeleton, which can be synthesized from precursors like this compound, is found in many compounds with anticancer activity. nih.gov Research has shown that halogenated benzofuran derivatives can induce apoptosis in various cancer cell lines. nih.gov For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic activity against several human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). nih.gov Additionally, succinimide (B58015) derivatives, which can be synthesized from related starting materials, have shown potential anticancer activity against MCF-7 breast cancer cells. uobasrah.edu.iq
The scaffold of this compound is instrumental in developing inhibitors for various enzymes implicated in disease.
Malarial Threonyl tRNA-synthetase: this compound is a starting material in the synthesis of salicylic (B10762653) acid derivatives that act as inhibitors of malarial threonyl tRNA synthetase (ThrRS). nih.gov This enzyme is essential for the survival of the malaria parasite, Plasmodium falciparum, making it a key drug target. nih.govresearchgate.net The synthesis involves the conversion of this compound to an intermediate which is then used to create more complex inhibitors. nih.gov
CYP1A1: While specific inhibitors of Cytochrome P450 1A1 (CYP1A1) derived directly from this compound were not detailed in the search results, the broader class of substituted aromatic compounds is a common structural motif in CYP enzyme inhibitors.
ABAD-Aβ: Information on the use of this compound in synthesizing inhibitors for amyloid-beta binding alcohol dehydrogenase (ABAD-Aβ) was not found in the provided search results.
Derivatives of this compound and related structures have shown promise as antimicrobial and antifungal agents. The core structure is a versatile scaffold for generating compounds with a range of biological activities. researchgate.net For example, certain furan (B31954) derivatives synthesized from related precursors have demonstrated antibacterial activity. researchgate.netorientjchem.org Furthermore, some monosaccharide monomyristate derivatives have exhibited antifungal activity against C. albicans and antibacterial activity against gram-positive bacteria. mdpi.com Research into formyl hydroxyamino derivatives has also yielded potent peptide deformylase inhibitors with antibacterial effects against drug-resistant bacteria. nih.gov
Data Tables
Table 1: Examples of Biologically Active Derivatives and their Applications
| Derivative Class | Target/Application | Key Findings | Citations |
| Salicylic acid derivatives | Malarial Threonyl tRNA-synthetase (ThrRS) | Act as inhibitors of a crucial enzyme in Plasmodium falciparum. | nih.govresearchgate.net |
| Methyl salicylate-based thiazoles | Protein Tyrosine Phosphatase 1B (PTP1B) | Show potential as anticancer and antidiabetic agents. | nih.govnih.gov |
| Halogenated benzofurans | Antineoplastic Agents | Exhibit cytotoxic activity against various human cancer cell lines. | nih.gov |
| Formyl hydroxyamino derivatives | Peptide Deformylase | Potent inhibitors with activity against drug-resistant bacteria. | nih.gov |
Development of Novel Therapeutic Compounds
The distinct arrangement of reactive functional groups in this compound makes it a valuable starting material for the synthesis of novel therapeutic agents. Researchers have utilized this compound as a key intermediate to construct a variety of biologically active molecules targeting a range of diseases.
One of the most prominent applications is in the synthesis of Schiff bases. researchgate.net The formyl group of this compound readily condenses with primary amines to form Schiff bases (or imines), which are known to be excellent chelating agents for metal ions and possess a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. researchgate.net
Further demonstrating its versatility, the compound is used in the Erlenmeyer-Plöchl reaction to create azlactone derivatives. For instance, reacting this compound with N-acetyl glycine (B1666218) yields methyl (Z)-2-hydroxy-5-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)benzoate. ebin.pub These azlactone structures serve as scaffolds for compounds that have demonstrated antimicrobial and cytotoxic activities against various human tumor cell lines. ebin.pub
Recent research has expanded its use into highly specific and complex therapeutic areas:
Neurodegenerative Diseases: It serves as a reactant in the synthesis of phosphonate (B1237965) derivatives that are under investigation as potential therapeutics for Alzheimer's disease. google.com
Enzyme Inhibition: The compound is a building block for creating resveratrol-salicylate hybrid analogues designed to act as specific inhibitors of enzymes like Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of potential carcinogens. ualberta.catandfonline.com
Cancer Therapy: It is a crucial intermediate in the synthesis of inhibitors for the WD repeat domain 5 (WDR5) protein, a key component in several protein complexes linked to the progression of various cancers, including leukemia. researchgate.net
Antibiotic Resistance: Researchers have employed this compound in the synthesis of inhibitors for β-Lactamase enzymes, such as OXA-48, which are responsible for bacterial resistance to many common antibiotics. nih.gov
The role of this compound as a foundational molecule in medicinal chemistry is summarized in the table below.
| Resulting Compound Class | Therapeutic Target/Application |
| Schiff Base Derivatives | Anticancer, Antimicrobial Agents researchgate.net |
| Azlactone Derivatives | Cytotoxic & Antimicrobial Agents ebin.pub |
| Phosphonate Derivatives | Alzheimer's Disease Therapeutics google.com |
| Resveratrol-Salicylate Hybrids | CYP1A1 Enzyme Inhibition ualberta.catandfonline.com |
| Tethered Bicyclic Cores | WDR5 Protein Inhibition (Anticancer) researchgate.net |
| Substituted Amines | β-Lactamase Enzyme Inhibition nih.gov |
Material Science and Polymer Chemistry
The reactivity of this compound's functional groups extends beyond pharmaceuticals into the realm of advanced materials and polymers.
While direct homopolymerization is uncommon, this compound is a suitable candidate for use as a functional monomer in polycondensation reactions. Its hydroxyl and ester groups can participate in the formation of polyesters, while the formyl group can react with diamines to form polyimines (Schiff base polymers). The incorporation of this monomer can imbue the resulting polymer with specific properties, such as enhanced thermal stability, chelating abilities for metal ions, or a backbone that can be further modified. Research into salicylaldehyde (B1680747) derivatives, a class to which this compound belongs, shows their utility as building blocks for creating new polyethers and other macrocyclic compounds. rsc.org Furthermore, derivatives of the closely related salicylic acid have been successfully used to prepare hydrophilic polymers designed for controlled drug release. nih.gov
This compound is an important precursor for creating sophisticated functional materials. Chemical suppliers categorize it as a building block for Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). bldpharm.combldpharm.com These materials are highly porous crystalline structures with applications in gas storage, catalysis, and chemical separation. The specific geometry and functional groups of the molecule allow it to act as a linker, connecting metal nodes or other organic units to form a stable, extended network. Its derivatives are also explored for their ability to form organized supramolecular structures like gels or liquid crystals.
Agrochemical Research and Development
In agrochemical research, the interest in this compound stems from its structural relationship to salicylic acid. Salicylic acid is a well-known plant hormone that plays a critical role in inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism against a broad range of pathogens. nih.gov Because of this, derivatives of salicylic acid and related salicylaldehydes are prime candidates for the development of novel plant protection agents that can enhance a plant's natural defenses rather than acting as conventional pesticides. Research in this area focuses on synthesizing derivatives that can be effectively absorbed by plants and trigger these defensive pathways, potentially leading to a new generation of eco-friendly agrochemicals.
Analytical Chemistry Method Development
In analytical chemistry, the purity of a compound is paramount for developing reliable and accurate measurement methods. This compound is available as a high-purity analytical standard. sigmaaldrich.comambeed.com In this capacity, it plays a critical role in the development and validation of analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). ajast.netthaiscience.info
A reference standard is used to:
Calibrate Instruments: A solution of the standard at a known concentration is used to generate a calibration curve, which allows for the quantification of the compound in unknown samples.
Validate Method Performance: The standard is used to assess key parameters of the analytical method to ensure it is fit for its intended purpose. These parameters, defined by guidelines from bodies like the International Council for Harmonisation (ICH), are crucial for quality control in pharmaceutical and chemical manufacturing. longdom.orgijpsonline.com
The table below outlines the essential validation parameters that would be evaluated using a this compound reference standard.
| Validation Parameter | Description |
| Specificity | The ability of the method to exclusively measure the analyte in the presence of other components (e.g., impurities, other reactants). |
| Linearity | The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. thaiscience.info |
| Accuracy | The closeness of the test results obtained by the method to the true value, often determined by spike recovery studies. thaiscience.info |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. thaiscience.info |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. thaiscience.info |
By serving as a reference standard, this compound underpins the quality and reliability of research and manufacturing processes in which it is involved.
HPLC and LC-MS Methodologies for Analysis
The quantitative and qualitative analysis of this compound relies on advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are favored in pharmaceutical and chemical analysis for their sensitivity, specificity, and precision. turkjps.org
While specific, validated methods for this compound are proprietary to research and manufacturing entities, the analytical approach can be inferred from established methods for structurally similar compounds, such as methyl salicylate (B1505791) and other hydroxy benzoate (B1203000) derivatives. turkjps.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common technique. In this method, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. turkjps.org The separation of this compound from impurities or other components in a mixture is achieved by carefully controlling the mobile phase composition, typically a mixture of water (often buffered or acidified) and an organic solvent like methanol (B129727) or acetonitrile (B52724). turkjps.orgresearchgate.net
Detection is commonly performed using a photodiode array (PDA) or a standard UV detector, as the aromatic ring and carbonyl group in the molecule lead to strong UV absorbance. turkjps.orgresearchgate.net For instance, a method for methyl salicylate used a detection wavelength of 304 nm. turkjps.org
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for detecting trace levels of the compound or for structural confirmation. rsc.orgcoresta.org In LC-MS analysis, after the compound elutes from the HPLC column, it is ionized (e.g., via Electrospray Ionization - ESI) and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio. coresta.org This technique offers superior sensitivity and selectivity compared to UV detection alone. rsc.org A general LC-MS procedure involves dissolving the sample in a suitable diluent, filtering it, and then injecting it into the LC-MS system. rsc.org
Below is a table summarizing typical parameters used in HPLC methods for related salicylate compounds, which would serve as a starting point for developing a method for this compound.
| Parameter | Typical Specification | Rationale/Context |
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Most common for aromatic, moderately polar compounds. turkjps.org |
| Stationary Phase (Column) | Lichrosorb C8, Supelco L7 (C18) | Standard nonpolar phases providing good retention and resolution. turkjps.orgresearchgate.net |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | Polar solvents, often with acid (e.g., acetic acid) to control ionization. turkjps.orgresearchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples with varying polarities. turkjps.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. turkjps.orgresearchgate.net |
| Detection | UV (e.g., 254 nm, 304 nm) or MS | The molecule's chromophores allow for strong UV detection; MS provides higher sensitivity and mass information. turkjps.orgresearchgate.netcoresta.org |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. A key principle within this field is molecular self-assembly, where molecules spontaneously adopt a well-defined arrangement through non-covalent interactions. This compound is a valuable molecule in this domain due to its specific functional groups that can direct these interactions. cymitquimica.comresearchgate.net
Building Blocks for Self-Assembled Structures
This compound is classified as an organic building block. cymitquimica.com Such building blocks are molecules designed with specific structural and functional features that enable them to spontaneously assemble into larger, ordered supramolecular structures. rsc.org The utility of this compound as a building block stems from the precise arrangement of its functional groups—a hydroxyl group, a formyl group, and a methyl ester—on a rigid benzene (B151609) ring. cymitquimica.comsigmaaldrich.com
These functional groups can participate in various non-covalent interactions that drive the self-assembly process:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the formyl and ester groups are hydrogen bond acceptors. This allows for the formation of predictable, directional hydrogen-bonding networks, which is a primary mechanism for the assembly of phenolic compounds. researchgate.net
π-π Stacking: The electron-rich aromatic ring can interact with other aromatic rings through π-π stacking, contributing to the stability of the assembled structure.
Dipole-Dipole Interactions: The polar carbonyl groups (formyl and ester) create dipole moments that can lead to electrostatic interactions, further guiding the assembly.
The strategic placement of these groups on the benzene ring provides a "blueprint" for assembly, allowing researchers to design and create complex architectures like polymers, networks, and other nanostructures. rsc.orgchemrxiv.org By analogy, the design of peptide- and DNA-based building blocks shows how specific, orthogonal interactions can be programmed to form distinct structures like homopolymers or block copolymers. chemrxiv.orgnih.gov
| Functional Group | Position | Role in Self-Assembly | Type of Interaction |
| Hydroxyl (-OH) | C2 | Hydrogen Bond Donor | Hydrogen Bonding |
| Formyl (-CHO) | C5 | Hydrogen Bond Acceptor, Dipolar Site | Hydrogen Bonding, Dipole-Dipole |
| Methyl Ester (-COOCH₃) | C1 | Hydrogen Bond Acceptor, Dipolar Site | Hydrogen Bonding, Dipole-Dipole |
| Benzene Ring | Core | Scaffolding, Stacking | π-π Stacking |
Design of Host-Guest Systems
Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of unique complexes between a large 'host' molecule and a smaller 'guest' molecule. researchgate.net The design of these systems relies on the principle of molecular recognition, where the host has a cavity or binding site that is sterically and electronically complementary to the guest. researchgate.net
This compound can participate in host-guest systems in several capacities. It can act as a guest molecule, where its size, shape, and functional groups allow it to fit within the cavity of a host macrocycle, such as a cyclodextrin, calixarene, or resorcinarene. researchgate.net The hydroxyl and formyl groups would provide specific interaction points (e.g., hydrogen bonds) to anchor the guest within the host, while the hydrophobic benzene ring could benefit from the hydrophobic effect if the host's cavity is nonpolar. researchgate.net
Alternatively, multiple units of this compound can be incorporated into a larger molecular framework, creating a new, larger molecule that can itself act as a host . In this role, the strategically positioned formyl and hydroxyl groups can be used to create a defined cavity or binding pocket capable of recognizing and binding smaller guest molecules or ions. The rational design of such hosts is a frontier in creating new sensors, catalysts, and materials. researchgate.netrsc.org The ability to use building blocks to create complex porous networks demonstrates this principle, where the geometry and chemical specificity of the blocks dictate the final structure and its properties. rsc.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
Current synthetic routes often involve the formylation of methyl salicylate (B1505791) precursors. However, future research is directed towards developing more efficient, selective, and scalable synthetic methodologies. A common precursor is methyl 2-methoxybenzoate (B1232891), which can be formylated to produce methyl 5-formyl-2-methoxybenzoate. prepchem.comgoogle.com One patented method involves reacting methyl 2-methoxybenzoate with urotropine in the presence of methanesulfonic acid, achieving yields of up to 94%. google.com Another approach utilizes hexamethylenetetramine and trifluoroacetic acid. prepchem.com
A key area for future synthetic exploration is the direct and selective formylation of methyl 2-hydroxybenzoate under milder conditions to avoid protection/deprotection steps of the hydroxyl group. Furthermore, converting the more readily synthesized methyl 5-formyl-2-methoxybenzoate to the target compound via selective demethylation presents another viable research avenue. The hydrolysis of the ester group in related compounds to yield the corresponding carboxylic acid is a well-established process, suggesting that similar transformations could be applied to derivatives of Methyl 5-Formyl-2-hydroxybenzoate. rsc.org
| Precursor | Reagents | Product | Yield | Reference |
| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic acid | Methyl 5-formyl-2-methoxybenzoate | 94% | google.com |
| Methyl 2-methoxybenzoate | Hexamethylenetetramine, Trifluoroacetic acid | Methyl 5-formyl-2-methoxybenzoate | - | prepchem.com |
| Methyl 2-hydroxybenzoate | Sodium Hydroxide (B78521), Hydrochloric Acid | 2-hydroxybenzoic acid | - | rsc.org |
Advanced Mechanistic Studies and Reaction Optimization
To improve existing synthetic routes, detailed mechanistic studies are crucial. Understanding the reaction intermediates, transition states, and the role of catalysts in the formylation process can lead to significant optimization. For instance, in the synthesis of methyl 5-formyl-2-methoxybenzoate, parameters such as reaction temperature (80-90 °C), time (10-20 hours), and pH adjustment during workup are critical for maximizing yield. google.com
Future research should employ computational modeling and advanced spectroscopic techniques to elucidate the precise mechanism of formylation reactions like the Duff or Reimer-Tiemann reaction when applied to salicylate substrates. This understanding will enable the rational design of catalysts and reaction conditions to improve selectivity, reduce reaction times, and minimize the formation of by-products.
Development of New Biological Applications
While this compound itself is primarily an intermediate, its derivatives hold promise for various biological applications. Analogous structures have demonstrated a wide range of pharmacological activities. For instance, derivatives of methyl-2-formyl benzoate (B1203000) are precursors to compounds with potential antifungal, anticancer, and antiviral properties. researchgate.net Similarly, furan-based analogues like methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against cancer cell lines such as HeLa and HepG2, as well as antibacterial activity. orientjchem.orgresearchgate.net
Future research should focus on synthesizing libraries of derivatives from this compound and screening them for various biological activities. Given the structural features of benzoic acid derivatives, potential applications could include anti-sickling agents, as the core scaffold is known to be important for this activity. researchgate.net The presence of aldehyde and hydroxyl groups provides reactive handles for creating diverse structures, such as Schiff bases, oximes, and hydrazones, which could exhibit novel therapeutic properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Furthermore, generative AI models can be used in the de novo design of novel derivatives. chemrxiv.org By training models on the chemical space of known active compounds, AI can suggest new molecules based on the this compound scaffold with a high probability of possessing desired biological activities. chemrxiv.org This approach accelerates the design-make-test-analyze cycle in drug discovery. chemrxiv.org Forward-reaction prediction tools can also help in identifying potential side products and impurities, aiding in reaction optimization. nih.gov
Sustainable and Eco-Friendly Production Methods
Many current synthetic protocols for related compounds rely on harsh reagents and organic solvents like methanesulfonic acid and dichloromethane (B109758). google.com A key future direction is the development of sustainable and eco-friendly production methods for this compound. This involves exploring greener solvents (e.g., water, supercritical CO2, or bio-based solvents), developing recyclable catalysts, and designing processes with higher atom economy.
Flow chemistry, facilitated by microfluidics platforms, offers a promising alternative to traditional batch synthesis. chemrxiv.org This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. Integrating these green chemistry principles into the synthesis of this compound will be crucial for its environmentally responsible and cost-effective large-scale production.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for the rational design of new, potent derivatives of this compound. nih.gov By synthesizing a series of analogs with systematic modifications to the core structure, researchers can identify the key molecular features responsible for biological activity or desired physical properties.
For example, in related benzoic acid derivatives with anti-sickling properties, hydrophilic substituents on the phenyl ring were found to be crucial for activity. Similarly, SAR studies on other complex molecules show that even subtle changes, such as modifying a side chain or the position of a substituent, can dramatically impact biological potency. nih.govnih.gov Future research on this compound derivatives should involve creating a diverse library of compounds by modifying the formyl and hydroxyl groups and exploring substitutions on the aromatic ring. The resulting data will be invaluable for building predictive QSAR models and guiding the optimization of lead compounds for specific therapeutic targets or material science applications.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 5-Formyl-2-hydroxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 5-formylsalicylic acid using methanol and oxalyl chloride. Key steps include:
- Dropwise addition of oxalyl chloride to a methanol solution of 5-formylsalicylic acid at 0°C, followed by reflux for 5 hours .
- Yield optimization: Ensure anhydrous conditions to prevent hydrolysis of the ester product. Adjust stoichiometry (e.g., oxalyl chloride in excess) and monitor reaction progress via TLC.
Q. How is this compound characterized spectroscopically?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Peaks at δ 11.35 (s, phenolic -OH), 9.88 (s, formyl -CHO), and 4.01 (s, methyl ester) confirm the structure .
- ¹³C NMR : Signals for carbonyl carbons (e.g., ester C=O at δ 168.50) and aromatic carbons are diagnostic.
Q. What are common derivatives of this compound, and how are they used in research?
The formyl group enables derivatization via condensation or nucleophilic addition:
- Example : Reaction with aniline and trimethylsilyl cyanide yields Methyl 5-(cyano(phenylamino)methyl)-2-hydroxybenzoate, a precursor for bioactive molecules .
- Applications: Derivatives are intermediates in synthesizing Schiff bases or heterocyclic compounds for drug discovery .
Q. What are the recommended storage conditions for this compound?
Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases .
Advanced Research Questions
Q. How can sensitive functional groups (e.g., formyl and phenolic -OH) be protected during synthetic modifications?
- Protection strategies :
- Phenolic -OH: Use silyl ethers (e.g., TBSCl) or benzyl ethers.
- Formyl group: Convert to acetals using ethylene glycol under acidic conditions.
- Deprotection : Mild acidic hydrolysis (e.g., dilute HCl) restores the formyl group without ester cleavage .
Q. How can overlapping signals in NMR spectra be resolved to confirm structural purity?
- Techniques :
- 2D NMR (COSY, HSQC): Resolve aromatic coupling patterns and assign carbons.
- Deuterium exchange : Identify exchangeable protons (e.g., phenolic -OH) by comparing spectra in DMSO-d₆ and CDCl₃ .
Q. What strategies enable regioselective functionalization of this compound for targeted applications?
- Electrophilic substitution : The formyl group directs reactions to the para position. For example, bromination at C-4 can be achieved using Br₂/FeBr₃.
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the aromatic ring .
Q. How can synthetic by-products (e.g., ester hydrolysis products) be identified and minimized?
- Analytical methods : LC-MS or HPLC to detect methyl salicylate or 5-formylsalicylic acid.
- Mitigation : Use anhydrous solvents and minimize reaction time under reflux .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Acidic conditions : Ester hydrolysis to 5-formylsalicylic acid.
- Alkaline conditions : Rapid cleavage of the ester group and potential oxidation of the formyl moiety.
- Thermal stability : Decomposition above 150°C; monitor via TGA-DSC .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Reproducibility checks : Validate reaction conditions (e.g., reagent purity, inert atmosphere).
- Data reconciliation : Compare NMR chemical shifts with computed values (DFT) or literature analogs. Discrepancies may arise from solvent effects or impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
